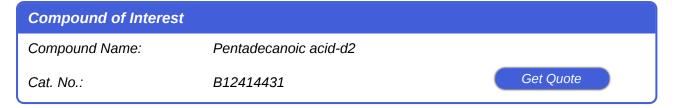


Synthesis and Commercial Availability of Pentadecanoic Acid-d2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of **Pentadecanoic acid-d2** (2,2-dideutero-pentadecanoic acid). It is intended for researchers and professionals in the fields of drug development, metabolomics, and lipid research who require isotopically labeled fatty acids for their studies. This document details a feasible synthetic route, summarizes the current commercial landscape, and illustrates a key signaling pathway influenced by pentadecanoic acid.

Commercial Availability

Pentadecanoic acid-d2 is not a commonly stocked, off-the-shelf product. While the unlabeled pentadecanoic acid and other deuterated analogs such as Pentadecanoic acid-d3 and Pentadecanoic acid-d29 are commercially available from various suppliers, the d2 variant typically requires custom synthesis. Researchers seeking to acquire Pentadecanoic acid-d2 should contact companies specializing in custom isotopic labeling and synthesis of complex organic molecules.

Below is a summary of commercially available related compounds:



Compound	Supplier(s)	Typical Purity/Isotopic Enrichment	Notes
Pentadecanoic acid	Sigma-Aldrich, Cayman Chemical, TCI America	≥98%	Non-labeled starting material for synthesis.
Pentadecanoic acid- d3	Cayman Chemical	≥99% deuterated forms (d1-d3)	Labeled at the terminal methyl group.
Pentadecanoic acid- d29	Cayman Chemical, MedChemExpress	≥99% deuterated forms (d1-d29)	Perdeuterated analog.

Synthesis of Pentadecanoic Acid-d2

The synthesis of **Pentadecanoic acid-d2** can be achieved through α -deuteration of the corresponding unlabeled fatty acid. A common and effective method is the hydrogen-deuterium (H/D) exchange reaction at the α -carbon position of the carboxylic acid. This is typically facilitated by a catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O).

Experimental Protocol: α -Deuteration of Pentadecanoic Acid via H/D Exchange

This protocol is adapted from general methods for the α -deuteration of long-chain carboxylic acids.

Materials:

- Pentadecanoic acid (≥98% purity)
- Deuterium oxide (D₂O, 99.8 atom % D)
- Palladium on carbon (Pd/C, 10%) or other suitable catalyst (e.g., platinum-based)
- Anhydrous solvent (e.g., dioxane or tetrahydrofuran)
- Inert gas (e.g., Argon or Nitrogen)



 Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

- Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Pentadecanoic acid (1 equivalent) in an anhydrous solvent.
- Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst (typically 5-10 mol%).
- Deuterium Source: Add an excess of deuterium oxide (D₂O) to the reaction mixture. The D₂O serves as the deuterium source for the exchange reaction.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 24-48
 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing
 them by mass spectrometry to determine the extent of deuterium incorporation.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent and excess D₂O.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure
 Pentadecanoic acid-d2.
- Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, purity, and the extent of deuterium incorporation at the α-position. In the ¹H NMR spectrum, the signal corresponding to the α-protons should be significantly diminished or absent.

Synthesis Workflow



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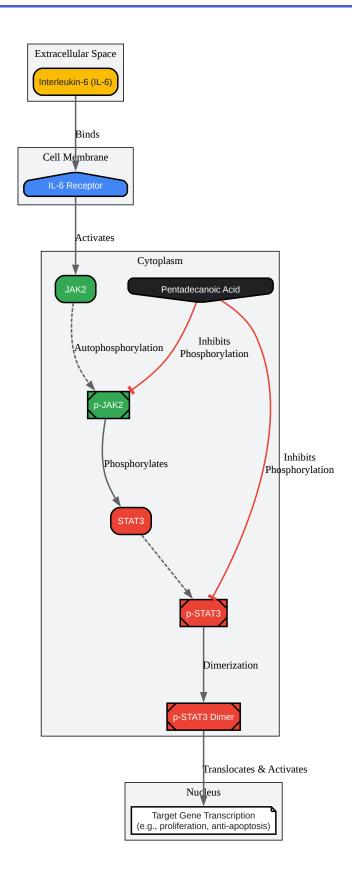
Caption: Workflow for the synthesis of **Pentadecanoic acid-d2**.

Biological Activity: Inhibition of JAK2/STAT3 Signaling

Pentadecanoic acid has been shown to suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. This pathway is a critical regulator of cellular processes such as inflammation, proliferation, and apoptosis. The inhibitory effect of pentadecanoic acid is mediated through the reduction of phosphorylation of both JAK2 and STAT3, which is often induced by cytokines like Interleukin-6 (IL-6).[1][2]

JAK2/STAT3 Signaling Pathway and Inhibition by Pentadecanoic Acid





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Caption: Pentadecanoic acid inhibits the IL-6-induced JAK2/STAT3 signaling pathway.



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References

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